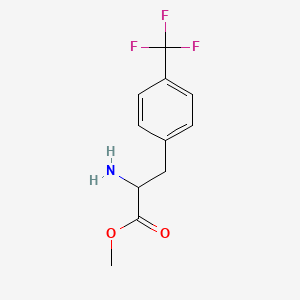

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate

Description

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate is an α-amino acid ester derivative featuring a trifluoromethyl-substituted phenyl group at the β-position of the amino acid backbone. Its structure combines a lipophilic trifluoromethylphenyl group with a polar amino acid ester moiety, making it a versatile scaffold for further functionalization.

Properties

IUPAC Name |

methyl 2-amino-3-[4-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14/h2-5,9H,6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZVNAUDBQHCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and glycine methyl ester.

Condensation Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with glycine methyl ester in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural Analogues in Antimycobacterial Research

Compound of Interest: Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate Analogues: (S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate derivatives (e.g., 9a-d) .

| Feature | Target Compound | Analogues (9a-d) |

|---|---|---|

| Core Structure | α-Amino acid ester with trifluoromethylphenyl | α-Amino acid ester with thiazole-aryl substituents |

| Key Substituents | 4-(Trifluoromethyl)phenyl | 2-Arylthiazol-4-yl group + aryl linkage |

| Synthetic Route | Not explicitly detailed | Derived from 2-arylthiazole-4-carbaldehyde |

| Biological Activity | Undocumented in evidence | Antimycobacterial activity (screened) |

Analysis: The substitution of the trifluoromethylphenyl group with a thiazole-aryl system in analogues 9a-d introduces heterocyclic diversity, which may enhance interactions with mycobacterial targets. The antimycobacterial activity observed in 9a-d suggests that the amino acid ester scaffold, when combined with electron-deficient aromatic systems (e.g., thiazole), can disrupt bacterial pathways. The trifluoromethyl group in the target compound could similarly influence lipophilicity and target binding, though direct activity data are lacking .

Comparison with Allosteric Adenosine Receptor Modulators

Compound of Interest: this compound Analogues: 2-Amino-3-benzoylthiophenes (e.g., adenosine A1 receptor enhancers) .

| Feature | Target Compound | Analogues (2-Amino-3-benzoylthiophenes) |

|---|---|---|

| Core Structure | Amino acid ester with aromatic substituent | Thiophene ring with amino and benzoyl groups |

| Key Functional Groups | Trifluoromethylphenyl, ester, amino | Benzoyl, amino, thiophene |

| Biological Target | Undocumented | A1 adenosine receptors (allosteric enhancers) |

| Mechanism | N/A | Stabilizes agonist-receptor conformation |

The 2-amino-3-benzoylthiophenes enhance A1 receptor binding by stabilizing agonist conformations, a mechanism that could theoretically apply to other amino-aromatic compounds. However, the trifluoromethyl group in the target compound may alter receptor specificity compared to the benzoyl-thiophene system .

Comparison with Trifluoromethyl-Containing Pharmaceuticals

Compound of Interest: this compound Analogues: EP 4 374 877 A2 (complex trifluoromethyl-spiro compound) .

| Feature | Target Compound | EP 4 374 877 A2 |

|---|---|---|

| Core Structure | Simple amino acid ester | Diazaspiro ring with multiple trifluoromethyl groups |

| Trifluoromethyl Groups | One at phenyl position | Multiple (e.g., pyrimidinyl and phenyl) |

| Biological Application | Undocumented | Likely enzyme or receptor modulation (patent) |

However, the spiro ring system in EP 4 374 877 A2 introduces conformational rigidity, which is absent in the simpler amino acid ester structure of the target compound. This difference may influence bioavailability and binding kinetics in therapeutic contexts .

Key Research Findings and Implications

- Structural Flexibility vs. Activity: The amino acid ester scaffold allows for diverse substitutions, as seen in antimycobacterial analogues (9a-d). The trifluoromethyl group may enhance lipophilicity but requires balancing with polar groups to maintain solubility .

- Trifluoromethyl Trends : The prevalence of trifluoromethyl groups in pharmaceuticals (e.g., EP 4 374 877 A2) underscores their utility in drug design, though their placement and number must be optimized to avoid excessive hydrophobicity .

Limitations and Contradictions

- Lack of Direct Data : The target compound’s biological activity and mechanism remain uncharacterized in the provided evidence, necessitating caution in extrapolating findings from analogues.

- Divergent Applications: Analogues like 9a-d (antimycobacterial) and 2-amino-3-benzoylthiophenes (A1 enhancers) demonstrate that similar scaffolds can target entirely different pathways, highlighting the need for empirical testing .

Biological Activity

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound classified as an amino acid derivative, notable for its trifluoromethyl group attached to a phenyl ring. This structural feature enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C11H12F3N

- Molecular Weight : 247.21 g/mol

- CAS Number : 129941-39-5

The trifluoromethyl group significantly influences the compound's lipophilicity and binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with enzymes such as amino acid decarboxylases and transaminases, primarily through its amino group. This interaction can lead to modulation of enzyme activity, either inhibiting or activating them depending on the specific context .

- Binding Affinity : The trifluoromethyl group enhances the compound's binding affinity to hydrophobic pockets in proteins, facilitating interactions that may alter protein function and gene expression by modulating transcription factors .

- Regulation of Inflammation : Similar compounds have been observed to play roles in regulating central inflammation, suggesting potential applications in treating inflammatory conditions.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. For instance:

- Antimicrobial Activity : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the trifluoromethyl group is crucial for enhancing the compound's potency against various pathogens .

- Antiviral Activity : Ongoing research suggests potential antiviral properties, although specific mechanisms and efficacy against particular viruses require further investigation.

Case Study 1: Antichlamydial Activity

A study evaluated the antichlamydial activity of various derivatives containing the trifluoromethyl group. Results demonstrated that compounds with this substituent exhibited significant activity against Chlamydia infections, outperforming several traditional antibiotics in terms of efficacy at lower concentrations .

Case Study 2: Cytotoxicity Assays

In cytotoxicity assays against cancer cell lines (e.g., MCF-7 breast cancer cells), this compound showed promising results, indicating potential for development as an anticancer agent. The compound's structure was linked to enhanced interactions with key cellular pathways involved in tumor growth regulation .

Summary of Biological Activities

| Activity Type | Description | Efficacy/Notes |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria and fungi | Enhanced by trifluoromethyl group |

| Antiviral | Potential antiviral properties under investigation | Specific viruses yet to be determined |

| Cytotoxicity | Promising results against cancer cell lines | Comparable to established chemotherapeutics |

| Inflammation Control | Role in regulating central inflammation | Potential use in treating inflammatory diseases |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.